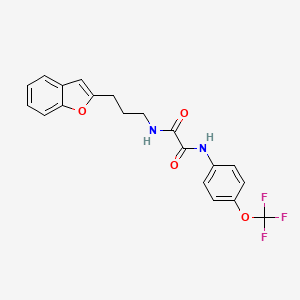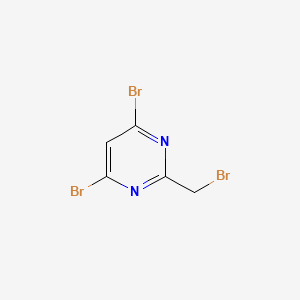![molecular formula C20H17N5O3 B2366151 4-Methoxy-N-(4-oxo-1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamid CAS No. 899966-58-6](/img/structure/B2366151.png)
4-Methoxy-N-(4-oxo-1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a fascinating compound belonging to a class of synthetic organic compounds
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has found applications in several scientific fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules in organic chemistry.
Biology: : Investigated for its potential as a biological probe due to its specific interactions with certain biomolecules.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : To synthesize 4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, the typical method involves the condensation of appropriate pyrazole and pyrimidine derivatives, followed by functional group modifications. The critical steps include:
Reacting a pyrazole derivative with a pyrimidine derivative in the presence of suitable catalysts.
Conducting the reaction under controlled temperature conditions (generally between 50-80°C) and in an inert atmosphere to prevent unwanted side reactions.
Purifying the product using chromatographic techniques to ensure high purity and yield.
Industrial production methods: : Industrial production of this compound usually follows similar synthetic pathways but on a larger scale. The optimization focuses on enhancing yield, reducing reaction time, and ensuring consistent quality. Advanced reactors, automated systems, and rigorous quality control measures are typically employed.
Analyse Chemischer Reaktionen
Types of reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. For example:
Oxidation: : Introducing oxygen atoms into the structure can produce new derivatives with different properties.
Reduction: : Reduction reactions can modify the oxidation state of functional groups, leading to the formation of different compounds.
Substitution: : Functional groups on the compound can be substituted with other groups to yield new derivatives.
Common reagents and conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Reagents such as sodium borohydride or lithium aluminium hydride under controlled conditions.
Substitution: : Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) under neutral or mildly basic/acidic conditions.
Major products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction could produce alcohol derivatives, and substitution may lead to a variety of substituted benzamides.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves:
Molecular targets: : It can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways involved: : It may influence biochemical pathways, including signaling cascades, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparison with other similar compounds: : Compared to other compounds with similar structures, 4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide stands out due to its unique methoxy group and the specific arrangement of its functional groups
List of similar compounds
4-amino-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Eigenschaften
IUPAC Name |
4-methoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-3-7-15(8-4-13)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBOWQFEPNYRDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)
![N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2366069.png)


![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)
![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)


![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide](/img/structure/B2366088.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2366089.png)


